molecular formula C12H14N2O B1433143 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one CAS No. 1427379-28-9

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

Cat. No. B1433143
M. Wt: 202.25 g/mol
InChI Key: ABRFGHAQPJMYTC-UHFFFAOYSA-N
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Description

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one is a chemical compound with the IUPAC name 3,4-dihydronaphtho[1,8-ef][1,4]diazepin-2(1H)-one . It has a molecular weight of 198.22 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,13H,7H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.22 . It is a powder that is stored at room temperature .

Scientific Research Applications

Analgesic Activity and Synthesis

  • A study by Gein et al. (2018) focused on the analgesic activity of certain derivatives of the compound, highlighting their potential in pain relief with low acute toxicity.
  • The work of Cheng et al. (2012) demonstrated a one-pot synthesis method under microwave irradiation, indicating an efficient approach to producing these compounds.

Crystal Structure and Conformation

  • Magerramov et al. (2010) explored the crystal structure of a derivative, providing insights into its conformation properties.
  • Research by Balázs et al. (1999) investigated the stereochemistry and conformational behavior of diazatricyclic compounds, contributing to the understanding of their structural dynamics.

Chemical Properties and Reactions

  • A study by Salehi et al. (2006) presented an environmentally friendly synthesis method and discussed the fragmentation pathways of the compound.
  • Tamayo et al. (2005) synthesized fluorescent devices for protons and metal ions using macrocycles related to the compound, showing its potential in chemical sensing.

Antimicrobial Properties

  • Research by Balaji et al. (2015) synthesized derivatives and tested their antimicrobial efficacy, indicating the compound's potential in antibacterial applications.

Structural Analysis

  • Garraza et al. (2019) conducted a structural analysis of cloxazolam, a prodrug related to the compound, highlighting its pseudosymmetry properties.

Complexation and Photophysical Studies

  • Tamayo et al. (2007) explored the complexation properties of related macrocyclic ligands with Hg(II), providing insights into the compound's interaction with metal ions.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name

10,13-diazatricyclo[7.4.1.05,14]tetradeca-5(14),6,8-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h2,4,6,9,13H,1,3,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRFGHAQPJMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 2
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 3
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 4
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 5
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 6
Reactant of Route 6
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

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